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Get Quote

LY3000328 is a potent and selective inhibitor of Cathepsin S (CatS), a cysteine protease implicated in

diseases like abdominal aortic aneurysm (AAA) and autoimmune disorders through its role in extracellular

matrix degradation and immune response [1] [2] [3]. A phase 1 clinical trial established its foundational

PK/PD profile in healthy human subjects [1] [2].

Pharmacokinetic Properties

Single oral doses of 1LY3000328 (1 mg to 300 mg) administered with food showed a linear pharmacokinetic

profile up to 300 mg and were well-tolerated [1] [2]. The compound's disposition is favorable, with dose-

dependent increases in exposure (AUC) [4] [5].

Table 1: Key Pharmacokinetic Parameters of LY3000328 from a Phase 1 Study

Parameter Finding/Value Notes

Dose Range 1 mg to 300 mg Single oral doses administered with food [2].
Tolerability Well-tolerated All doses in the study were well-tolerated [1].
Dose Proportionality Linear Observed up to the 300 mg dose [1].

pharmacokinetics

Predicted Human ECso  ~60 ng/mL

Plasma concentration for 50% maximal inhibition of
CatS activity [2].
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Parameter Finding/Value Notes
Oral Clearance 6.8 L/h (90% CI: 1.6, Estimated from preclinical data [2].
(Predicted) 29)

Pharmacodynamic Properties and Biphasic Response

The pharmacodynamic activity of LY3000328 is characterized by a unique and complex biphasic response in

plasma CatS metrics [1] [2].

e CatS Activity: Following dosing, plasma CatS activity initially declines, returns to baseline, and then
increases to a level above baseline [1].

e CatS Mass: Plasma CatS mass increases in a dose-dependent manner, continuing to rise even after
LY3000328 is cleared from circulation [1].

e Specific Activity: Calculation of CatS specific activity (normalizing activity for mass) demonstrated
that the observed increase in total activity was attributable to the increase in CatS protein mass [1].

This response suggests that a rapidly cleared CatS inhibitor may produce a transient decrease in plasma CatS
activity, followed by a more prolonged increase in CatS mass, which could have implications for clinical

development [1].

Table 2: Key Pharmacodynamic and Efficacy Findings for LY3000328

Category Finding Context

In Vitro Potency (ICso) 7.7 nM (hCatS), 1.67 nM (mCatS)  Demonstrates high potency and
selectivity [4] [5].

In Vitro CYP Inhibition Low (4% at 10 pM) Suggests low potential for drug-drug
interactions [4] [5].

In Vitro hERG Low (6% at 100 uM) Indicates low potential for
Displacement cardiotoxicity [4] [5].

In Vivo Efficacy (Mouse Aortic diameter reduction: 58% (1 Shows dose-responsive efficacy in a
AAA Model) mg/kg), 87% (10 mg/kg) disease model [4] [5].
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Category Finding Context
Projected Human EDso 20 mg (90% CI: 5, 100 mg) Dose predicted to reduce AAA
(for AAA) expansion rate by 50% [2].

Experimental Protocols and Research Applications

Clinical PK/PD Study Protocol

The following methodology is adapted from the phase 1, first-in-human study of LY3000328 [2].

¢ Study Design: A single-center, blind, randomized, placebo-controlled, single-dose escalation study.
¢ Subjects: Healthy male and female volunteers (35-70 years), normal renal function.
e Dosing: Escalating doses (1, 3, 10, 30, 100, 300 mg) of LY3000328 or matching placebo were
administered orally with food to prevent degradation in the stomach.
e Sample Collection: Blood samples (plasma) for PK, CatS activity, and CatS mass analysis were
collected at pre-dose, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
¢ Bioanalytical Methods:
o PK Analysis: LY3000328 concentrations in plasma were determined using a validated
LC/MS/MS method [2].
o PD Analysis: CatS activity was measured as the primary PD biomarker. CatS mass and
cystatin C concentrations were also measured [2].

In Vitro Assay Protocols

References citing InvivoChem and PeptideDB outline standard protocols for assessing the profile of

LY3000328 [4] [5].

e Cathepsin S Inhibition (ICso):

o Principle: Measure the concentration of LY3000328 that inhibits 50% of recombinant human or

mouse CatS enzyme activity under specified conditions.
o Protocol: Incubate the enzyme with a fluorogenic substrate in the presence of a range of
inhibitor concentrations. Calculate 1Cso from the concentration-response curve.
e CYP450 Inhibition:
o Principle: Assess the potential of LY3000328 to inhibit major cytochrome P450 enzymes.
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o Protocol: Incubate human liver microsomes with CYP-specific probe substrates and NADPH,
with and without LY3000328 (e.g., 10 uM). Measure metabolite formation.
¢ hERG Binding:
o Principle: Evaluate the displacement of a known hERG channel ligand.
o Protocol: Use HEK293 cell membranes expressing the hERG channel. Incubate with a
radiolabeled ligand like [3H]-astemizole in the presence of LY3000328 (e.g., 100 uM). Measure
the percentage of displacement.

Experimental Workflow and PD Relationship
Visualization

The following diagram illustrates the sequential workflow for the key in vitro and clinical experiments, and

the complex relationship between LY 3000328 pharmacokinetics and its pharmacodynamic effects.

Experimental Workflow PK/PD Relationship Over Time

Clinical PK/PD Study LY3000328 Administration

In Vitro Profiling In Vivo Animal Model

PK: Plasma Concentration
Rises then Clears

Human PD Analysis
(Biphasic Response)

Human PK Analysis
(Linear up to 300 mg)

Efficacy in AAA Model
(Aortic Diameter Reduction)
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(7.7 nM hCatS)
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Direct Effect
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This diagram summarizes the experimental workflow and the biphasic pharmacodynamic response of
LY3000328.

Research Implications and Future Directions

The unique biphasic PD response, where a transient inhibition is followed by a rebound in CatS mass, is a
critical finding for the development of CatS inhibitors [1]. This suggests that rapid clearance from plasma
may not produce sustained target suppression and that compensatory mechanisms increase CatS protein

levels.

Future work should focus on:

¢ Elucidating the Mechanism: Investigating the molecular pathways leading to the observed increase
in CatS mass post-inhibition.

e Exploring Dosing Regimens: Testing multiple-dose studies to understand the long-term PD effects.

¢ Linking PD to Efficacy: Determining whether the increase in CatS mass has any impact on the
therapeutic efficacy in target tissues.

References

1. and pharmacodynamics of the cathepsin S inhibitor... Pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
2. Pharmacokinetics and pharmacodynamics of the cathepsin ... [pmc.ncbi.nim.nih.gov]

3. Cathepsin S: molecular mechanisms in inflammatory and ... [frontiersin.org]

4. product_DataBase_ PeptideDB LY 3000328 [peptidedb.com]

5. | inhibitor/agonist | CAS 1373215-15-6 | Buy LY ... 3000328 LY 3000328 [invivochem.com]

To cite this document: Smolecule. [Pharmacokinetic and Pharmacodynamic Profile of LY3000328].
Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b534032#1y3000328-pharmacokinetics-plasma-concentration]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s534032?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/25039273/
https://pubmed.ncbi.nlm.nih.gov/25039273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4256622/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1600206/full
https://www.peptidedb.com/database/LY-3000328.html
https://www.invivochem.com/ly3000328.html
https://www.smolecule.com/products/b534032#ly3000328-pharmacokinetics-plasma-concentration
https://www.smolecule.com/products/b534032#ly3000328-pharmacokinetics-plasma-concentration
https://www.smolecule.com/products/b534032#ly3000328-pharmacokinetics-plasma-concentration
https://www.smolecule.com/products/s534032?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s534032?utm_src=pdf-bulk
https://www.smolecule.com/products/s534032?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

